

Validating the Structure of N-Benzyl-4-toluidine: A Spectroscopic Comparison

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Compound of Interest

Compound Name: N-Benzyl-4-toluidine

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic methods for validating the structure of **N-Benzyl-4-toluidine**, with supporting data and protocols. We compare its spectroscopic signature with two structurally related alternatives, N-Benzylaniline and N-Benzyl-4-chloroaniline, to highlight the key differentiating features.

Spectroscopic Data Comparison

The structural nuances of **N-Benzyl-4-toluidine** and its analogs are clearly delineated by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The data presented below has been compiled from various spectroscopic databases and literature sources.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for **N-Benzyl-4-toluidine** and its analogs are summarized below.

Functional Group	N-Benzyl-4-toluidine (cm ⁻¹)	N-Benzylaniline (cm ⁻¹)	N-Benzyl-4-chloroaniline (cm ⁻¹)
N-H Stretch	3400-3450	3400-3450	3400-3450
C-H Stretch (Aromatic)	3000-3100	3000-3100	3000-3100
C-H Stretch (Aliphatic)	2850-2950	2850-2950	2850-2950
C=C Stretch (Aromatic)	1600-1620, 1500-1520	1600-1620, 1500-1520	1600-1620, 1500-1520
C-N Stretch	1250-1350	1250-1350	1250-1350
C-Cl Stretch	Not Applicable	Not Applicable	1000-1100

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectral Data (CDCl₃)

Proton Type	N-Benzyl-4-toluidine (ppm)	N-Benzylaniline (ppm)	N-Benzyl-4-chloroaniline (ppm)
Aromatic Protons	7.44–7.16 (m, 5H), 7.05 (d, 2H), 6.69 (d, 2H)[1]	7.44-7.32 (m, 5H), 7.22 (t, 2H), 6.76 (t, 1H), 6.68 (d, 2H)[1]	7.25 (d, 4H), 7.21-7.15 (m, 1H), 7.05-7.01 (m, 2H), 6.52-6.45 (m, 2H)[2]
Methylene Protons (-CH ₂ -)	4.36 (s, 2H)[1]	4.38 (s, 2H)[1]	4.21 (s, 2H)[2]
N-H Proton	4.04 (s, br, 1H)[1]	4.06 (s, br, 1H)[1]	4.06 (s, 1H)[2]
Methyl Protons (-CH ₃)	2.30 (s, 3H)[1]	Not Applicable	Not Applicable

¹³C NMR Spectral Data (CDCl₃)

Carbon Type	N-Benzyl-4-toluidine (ppm)	N-Benzylaniline (ppm)	N-Benzyl-4-chloroaniline (ppm)
Aromatic Carbons	145.8, 139.6, 129.8, 128.6, 127.6, 127.2, 126.9, 113.2[1]	148.2, 139.5, 129.3, 128.6, 127.5, 127.2, 117.6, 112.9[1]	146.62, 138.93, 129.09, 128.72, 127.44, 127.41, 122.19, 113.98[2]
Methylene Carbon (-CH ₂ -)	48.8[1]	48.4[1]	48.41[2]
Methyl Carbon (-CH ₃)	20.4[1]	Not Applicable	Not Applicable

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide structural information through fragmentation patterns.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
N-Benzyl-4-toluidine	C ₁₄ H ₁₅ N	197.28[3]	197 (M ⁺), 106, 91
N-Benzylaniline	C ₁₃ H ₁₃ N	183.25[4]	183 (M ⁺), 106, 91[4]
N-Benzyl-4-chloroaniline	C ₁₃ H ₁₂ ClN	217.70[5]	217/219 (M ⁺ /M+2) ⁺ , 125, 91

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

- **Data Acquisition:** The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the empty ATR crystal or salt plates is recorded and automatically subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** For ^1H NMR, standard pulse sequences are used to acquire the spectrum. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- **Data Analysis:** The chemical shifts, integration (for ^1H NMR), and coupling patterns of the signals are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used.
- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) for injection into the instrument.
- **Ionization:** Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.
- **Data Acquisition:** The mass spectrometer is set to scan over a specific mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

- Data Analysis: The mass of the molecular ion is used to confirm the molecular weight of the compound. The fragmentation pattern provides additional structural information.

Workflow for Spectroscopic Structure Validation

The logical flow for validating a chemical structure using multiple spectroscopic techniques is illustrated below.

Caption: Workflow for chemical structure validation.

This comprehensive approach, integrating data from IR, NMR, and Mass Spectrometry, provides a robust and reliable method for the structural elucidation and validation of **N-Benzyl-4-toluidine** and other synthetic compounds. The comparison with structurally similar molecules is crucial for identifying unique spectral features and ensuring the correct assignment of the compound's structure.

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